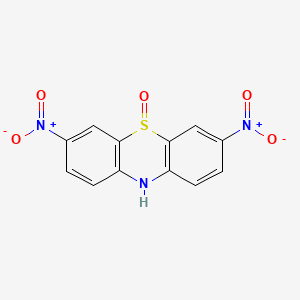

3,7-Dinitro-5-oxophenothiazine

Description

Properties

CAS No. |

574-81-2 |

|---|---|

Molecular Formula |

C12H7N3O5S |

Molecular Weight |

305.27 g/mol |

IUPAC Name |

3,7-dinitro-10H-phenothiazine 5-oxide |

InChI |

InChI=1S/C12H7N3O5S/c16-14(17)7-1-3-9-11(5-7)21(20)12-6-8(15(18)19)2-4-10(12)13-9/h1-6,13H |

InChI Key |

VCYRBORHWHUNIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Phenothiazine Derivatives

The classical and most widely reported method for synthesizing this compound involves the nitration of phenothiazine derivatives. The process typically includes:

- Starting Material: Phenothiazine or thiodiphenylamine.

- Nitrating Agent: Concentrated nitric acid or mixed acid systems.

- Reaction Conditions: Controlled temperature to selectively introduce nitro groups at the 3 and 7 positions on the phenothiazine ring.

- Outcome: Formation of 3,7-dinitrophenothiazine intermediates.

This nitration step is critical to ensure regioselective substitution at the 3 and 7 positions, which are activated sites on the phenothiazine ring due to electronic effects.

Oxidation to Introduce the 5-Oxo Group

Following nitration, the 5-position of the phenothiazine ring is oxidized to form the sulfoxide (5-oxo) functional group. This oxidation can be achieved by:

- Oxidizing Agents: Mild oxidants such as hydrogen peroxide, peracids, or other selective oxidizing reagents.

- Reaction Monitoring: Careful control of reaction time and temperature to avoid over-oxidation or degradation of the nitro groups.

- Result: Conversion of the sulfur atom in the phenothiazine ring to the sulfoxide (5-oxide) form, yielding the target compound this compound.

Alternative Synthetic Routes

Early literature (Buchanan and Schryver, 1908; Kehrmann and Nossenko, 1913) describes preparation from thiodiphenylamine and nitric acid, which essentially follows the nitration-oxidation pathway but with historical reaction conditions that have been optimized in modern protocols.

More recent synthetic approaches involve:

- Dibromination of Phenothiazine: Dibromination at 3,7-positions followed by functional group transformations to introduce nitro groups, although this is more common in derivatives synthesis rather than direct preparation of this compound.

- Use of Catalysts: Catalysts like indium trichloride have been employed in related phenothiazine derivative syntheses to improve yields and selectivity.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitration | Phenothiazine + HNO₃ (concentrated nitric acid), low temperature | ~70-90 | Selective nitration at 3,7 positions |

| 2 | Oxidation | Mild oxidant (e.g., H₂O₂, peracids), controlled temperature | ~80-95 | Formation of sulfoxide (5-oxo) group |

| 3 | Purification | Recrystallization from glacial acetic acid or suitable solvent | - | Yields yellowish leaflets, mp ~260°C |

Chemical and Physical Properties Relevant to Preparation

These properties influence the choice of solvents and purification methods during synthesis.

Research Findings and Analysis

- Selectivity and Yield: The nitration step must be carefully controlled to prevent over-nitration or substitution at undesired positions. The oxidation step requires mild conditions to preserve the integrity of the nitro groups.

- Mechanistic Insights: The nitro groups at 3 and 7 positions increase the electrophilicity of the phenothiazine ring, facilitating oxidation at sulfur to the sulfoxide form.

- Applications: The compound's unique functional groups confer biological activities, making the synthetic purity and structural integrity critical for pharmacological studies.

Chemical Reactions Analysis

3,7-Dinitro-5-oxophenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3,7-Dinitro-5-oxophenothiazine exhibits antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies demonstrated that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular processes essential for tumor survival . Such findings position this compound as a candidate for further development in cancer therapeutics.

Chromatographic Applications

This compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. Its unique chemical properties allow for effective separation of impurities in preparative processes . This application is crucial in pharmaceutical development where purity is paramount.

Spectroscopic Analysis

The compound's distinct spectral characteristics make it suitable for spectroscopic methods such as UV-Vis and fluorescence spectroscopy. These techniques are employed to quantify the compound in complex mixtures, enhancing analytical capabilities in research laboratories .

Dye Applications

Due to its vibrant color and stability, this compound is explored as a dye in various applications, including textiles and coatings. Its chemical stability under different environmental conditions makes it an attractive option for long-lasting colorants .

Sensor Development

The compound's electrochemical properties have led to investigations into its use in sensor technology. It has been integrated into sensors for detecting environmental pollutants and biomolecules, showcasing versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of 3,7-Dinitro-5-oxophenothiazine involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s solubility in alkaline solutions suggests that it can interact with basic environments, leading to the formation of colored solutions that are useful in analytical applications .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Observations :

Physicochemical and Functional Comparisons

- Biological Activity: Azaphenothiazines with aminoalkyl side chains (e.g., compound 8) are often explored for CNS activity, whereas nitro derivatives may exhibit antimicrobial or antiparasitic properties due to redox cycling .

Research Implications and Gaps

- Synthetic Optimization: Further studies are needed to elucidate the synthetic pathway and yield of this compound, particularly under varying nitration conditions.

- Application-Specific Tuning: Comparative studies on the electrochemical behavior (e.g., cyclic voltammetry) of nitro-substituted vs. amino-substituted phenothiazines could guide material design.

- Biological Screening: No data on the target compound’s bioactivity are available; testing against azaphenothiazines with known pharmacological profiles (e.g., compound 10) is warranted.

Biological Activity

3,7-Dinitro-5-oxophenothiazine is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

Chemical Formula: C9H6N4O4S

Molecular Weight: 250.24 g/mol

IUPAC Name: 3,7-dinitro-2,3-dihydro-1H-phenothiazine-5-one

The compound features a phenothiazine backbone with two nitro groups at positions 3 and 7, and a carbonyl group at position 5. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro groups can undergo reduction in biological environments, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can induce oxidative stress, which is a critical factor in its biological effects.

Biological Activities

-

Antimicrobial Activity

- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

-

Anticancer Properties

- The compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

-

Enzyme Inhibition

- It has been reported to inhibit certain enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2023), the anticancer effects of the compound were assessed on breast cancer cell lines (MCF-7). The results showed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 50 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 65 |

| 100 | 30 |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3,7-Dinitro-5-oxophenothiazine, and what experimental conditions are critical for optimal yields?

- Methodological Answer : Synthesis typically involves multi-step nitration and oxidation of phenothiazine derivatives. Key steps include:

- Nitration : Controlled nitration at positions 3 and 7 using mixed acids (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration .

- Oxidation : Sulfur oxidation to form the 5-oxide group using oxidizing agents like H₂O₂ or m-chloroperbenzoic acid in dichloromethane at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Critical Conditions : Monitor reaction progress via TLC, maintain stoichiometric control of nitrating agents, and ensure inert atmospheres to prevent byproducts.

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and nitro/oxide group positions. DMSO-d₆ is preferred for solubility .

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and sulfoxide (1040–1020 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (C₁₂H₇N₃O₅S, [M+H]⁺ = 306.02) .

- X-ray Diffraction : For crystal structure validation, particularly to resolve steric effects from nitro groups .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of nitration in this compound synthesis?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹⁵N-labeled nitric acid to track nitro group incorporation via NMR .

- Computational Modeling : Density Functional Theory (DFT) to calculate electrophilic aromatic substitution (EAS) activation energies at positions 3 and 7 versus alternatives .

- Kinetic Profiling : Monitor intermediate formation via in-situ FTIR or quenching experiments at varying temperatures .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Purity Validation : Use HPLC (>98% purity) to rule out impurity-driven artifacts .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, solvent DMSO concentration ≤0.1% in bacterial assays) .

- Orthogonal Bioassays : Compare results across multiple models (e.g., Gram-positive vs. Gram-negative bacteria, cancer cell lines) to identify structure-activity trends .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

- Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .

- Light Sensitivity Tests : UV-Vis spectroscopy before/after exposure to UV light to detect photolytic byproducts .

Q. What methodologies enable comparative analysis of this compound with structurally analogous phenothiazines?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 3-nitro or 7-chloro derivatives) and compare bioactivity in standardized assays .

- Computational Docking : Map nitro group interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina .

- Electrochemical Profiling : Cyclic voltammetry to compare redox potentials, correlating with electron-withdrawing effects of nitro groups .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?

- Methodological Answer :

- Tautomerism Analysis : Test for keto-enol tautomerism using variable-temperature NMR .

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to distinguish minor impurities from main product signals .

- Cross-Validation : Compare with literature data from authoritative sources (e.g., CAS RN: 574-81-2 ).

Q. What experimental designs mitigate regioselectivity challenges during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., sulfoxide) with trimethylsilyl chloride before further derivatization .

- Directed Metalation : Use lithiation (n-BuLi, −78°C) to direct substituents to less-activated positions .

- High-Throughput Screening : Test diverse reaction conditions (catalysts, solvents) in parallel to identify optimal regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.